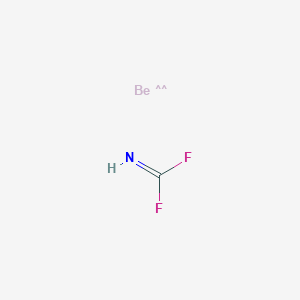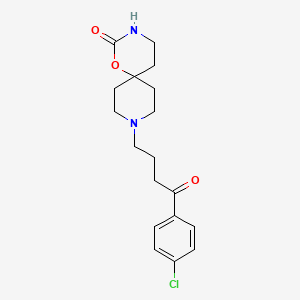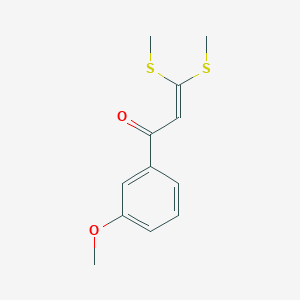
N~1~,N~1~,N~8~,N~8~-Tetraethylnaphthalene-1,8-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~,N~8~,N~8~-Tetraethylnaphthalene-1,8-diamine is an organic compound belonging to the class of naphthalenes It is characterized by the presence of two ethyl groups attached to the nitrogen atoms at positions 1 and 8 of the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~8~,N~8~-Tetraethylnaphthalene-1,8-diamine typically involves the alkylation of naphthalene-1,8-diamine with ethyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base and ethanol as the solvent. The reaction mixture is heated to reflux for several hours to ensure complete alkylation.
Industrial Production Methods
On an industrial scale, the production of N1,N~1~,N~8~,N~8~-Tetraethylnaphthalene-1,8-diamine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~1~,N~8~,N~8~-Tetraethylnaphthalene-1,8-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, such as nitration and halogenation, to introduce functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro and halogenated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
N~1~,N~1~,N~8~,N~8~-Tetraethylnaphthalene-1,8-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore structure.
Wirkmechanismus
The mechanism of action of N1,N~1~,N~8~,N~8~-Tetraethylnaphthalene-1,8-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzymatic activity. The ethyl groups on the nitrogen atoms enhance its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~1~,N~1~,N~8~,N~8~-Tetramethylnaphthalene-1,8-diamine: Similar structure but with methyl groups instead of ethyl groups.
N~1~,N~1~,N~8~,N~8~-Diethylnaphthalene-1,8-diamine: Similar structure but with only two ethyl groups.
Uniqueness
N~1~,N~1~,N~8~,N~8~-Tetraethylnaphthalene-1,8-diamine is unique due to the presence of four ethyl groups, which significantly influence its chemical reactivity and binding properties. This makes it a valuable compound for specific applications where enhanced binding affinity and stability are required.
Eigenschaften
CAS-Nummer |
53463-80-2 |
|---|---|
Molekularformel |
C18H26N2 |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
1-N,1-N,8-N,8-N-tetraethylnaphthalene-1,8-diamine |
InChI |
InChI=1S/C18H26N2/c1-5-19(6-2)16-13-9-11-15-12-10-14-17(18(15)16)20(7-3)8-4/h9-14H,5-8H2,1-4H3 |
InChI-Schlüssel |
GOXVZGOCBRLZOO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=CC2=C1C(=CC=C2)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(2-hydroxyphenyl)-5-methylpyrimidin-2-yl]cyanamide](/img/structure/B14631753.png)

![4-Cyanophenyl 4-{[(hexyloxy)carbonyl]oxy}benzoate](/img/structure/B14631756.png)









![2-{[3-(2-Hydroxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14631789.png)
